Gardiquimod trifluoroacetate

Overview

Description

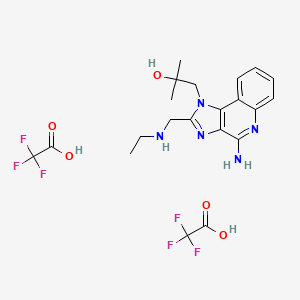

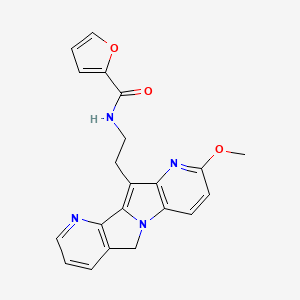

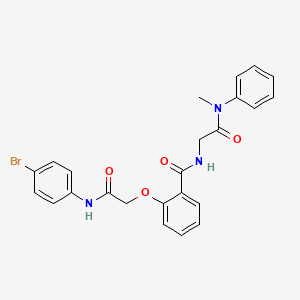

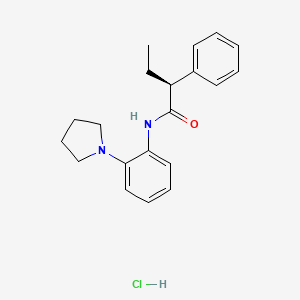

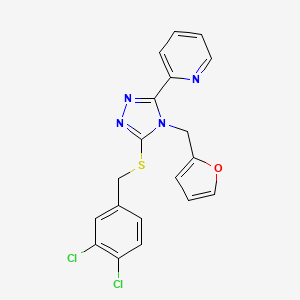

Gardiquimod trifluoroacetate is an experimental drug that acts selectively on both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier and is structurally similar to other imidazoquinoline compounds such as imiquimod and resiquimod . The core structure of this compound is 1H-imidazo[4,5-c]quinoline .

Mechanism of Action

Target of Action

Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of Toll-like receptor 7 (TLR7) . TLR7 is a pattern-recognition receptor that plays a crucial role in the host immune responses .

Mode of Action

This compound functions as an immune response modifier . It is a specific agonist for human and mouse TLR7 . Similar to Imiquimod, another imidazoquinoline compound, Gardiquimod induces the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .

Pharmacokinetics

Upon resuspension, it is stable for 6 months at -20 °C .

Result of Action

Gardiquimod promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) .

Biochemical Analysis

Biochemical Properties

Gardiquimod trifluoroacetate is an imidazoquinoline compound that induces the activation of NF-κB in HEK293 cells expressing human or murine TLR7 . It is more potent than its imidazoquinoline analog Imiquimod . This compound interacts with TLR7, leading to the overall activation and maturation of antigen-presenting cells, such as dendritic cells (DCs), and the secretion of proinflammatory cytokines and type I IFN .

Cellular Effects

This compound promotes the proliferation of murine splenocytes, stimulates the activation of splenic T, NK and natural killer T (NKT) cells, increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines, and enhances the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also down-regulates Ca2±induced differentiation marker expression and activates Raf-MEK-ERK and PI3K-AKT signal pathways in HaCaT cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to TLR7, leading to the activation of NF-κB, mitogen-activated protein kinase and other signaling pathways . This results in the secretion of cytokines such as interferon (IFN)-a and tumor-necrosis factor-a .

Temporal Effects in Laboratory Settings

This compound is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20 °C. Upon resuspension, prepare aliquots of this compound and store at -20 °C for long term storage. Resuspended product is stable for 6 months at -20 °C .

Dosage Effects in Animal Models

In a murine model, both this compound and its analog improved the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . This compound demonstrated more potent antitumor activity than its analog .

Metabolic Pathways

It is known to activate TLR7, which is localized to endosomes and recognizes single-stranded RNA, resulting in the activation of various signaling pathways .

Transport and Distribution

As a TLR7 agonist, it is likely to be transported to endosomes where TLR7 is localized .

Subcellular Localization

As a TLR7 agonist, this compound is likely to be localized to endosomes where TLR7 is found

Preparation Methods

Gardiquimod trifluoroacetate is synthesized through a series of chemical reactions involving imidazoquinoline as the core structure. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Gardiquimod trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Gardiquimod trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the activation of toll-like receptors and their role in immune responses.

Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer.

Industry: It is used in the development of new immunotherapeutic agents and vaccine adjuvants.

Comparison with Similar Compounds

Gardiquimod trifluoroacetate is structurally similar to other imidazoquinoline compounds such as imiquimod and resiquimod . it is more potent than imiquimod in activating TLR7 . Unlike imiquimod, this compound does not activate TLR8 at low concentrations . This specificity for TLR7 makes this compound a valuable tool for studying TLR7-mediated immune responses .

Similar Compounds

- Imiquimod

- Resiquimod

Properties

IUPAC Name |

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQPQSJDMJVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F6N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159840-61-5 | |

| Record name | Gardiquimod trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARDIQUIMOD TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)

![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)